5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine
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Overview
Description
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a nitro group at the 5-position and a pyrrolidin-1-ylmethyl group at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine typically involves the nitration of 2-(pyrrolidin-1-ylmethyl)pyridine. This can be achieved by reacting 2-(pyrrolidin-1-ylmethyl)pyridine with a nitrating agent such as nitric acid in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Amino-2-(pyrrolidin-1-ylmethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-(Pyrrolidin-1-ylmethyl)pyridine: Lacks the nitro group at the 5-position.
Uniqueness
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of both the nitro group and the pyrrolidin-1-ylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-nitro-2-(pyrrolidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-3-9(11-7-10)8-12-5-1-2-6-12/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
YHCJSFNAALIDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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